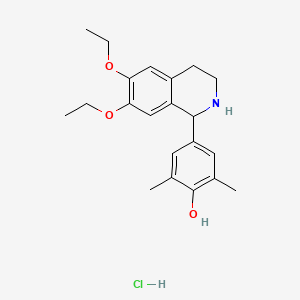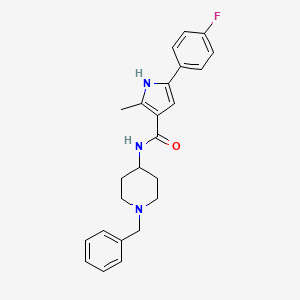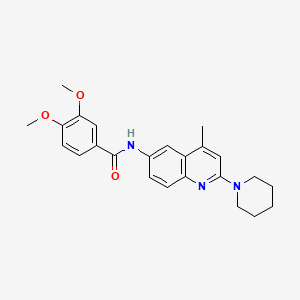![molecular formula C18H15NO3 B10796399 2-[2-(4-Ethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one](/img/structure/B10796399.png)
2-[2-(4-Ethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This initiative aims to discover new antimalarial drugs by screening a diverse set of compounds for their activity against malaria parasites . MMV665940 has shown promising antimalarial activity, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of MMV665940 involves several steps, starting with the preparation of the benzimidazole core The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the benzimidazole ringIndustrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
MMV665940 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
MMV665940 has several scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of benzimidazole derivatives.
Biology: The compound is used to investigate the biological pathways involved in malaria parasite metabolism.
Medicine: MMV665940 is being explored as a potential antimalarial drug, with studies focusing on its efficacy and safety in treating malaria.
Mechanism of Action
The mechanism of action of MMV665940 involves its interaction with specific molecular targets within the malaria parasite. It disrupts the parasite’s metabolic pathways, leading to its death. The compound targets enzymes involved in pyrimidine metabolism, which are essential for the parasite’s survival .
Comparison with Similar Compounds
MMV665940 can be compared with other antimalarial compounds such as:
MMV019266: This compound also targets the malaria parasite’s metabolic pathways but has a different chemical structure.
MMV007116: Similar in its antimalarial activity, but with variations in its molecular composition.
Properties
Molecular Formula |
C18H15NO3 |
|---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
2-[2-(4-ethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C18H15NO3/c1-2-21-14-10-7-13(8-11-14)9-12-17-19-18(20)15-5-3-4-6-16(15)22-17/h3-12H,2H2,1H3 |
InChI Key |
CCLAOBVTVUUPGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=NC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B10796319.png)
![N-cyclopentyl-4-[4-[[3-(trifluoromethyl)phenyl]methylamino]piperidin-1-yl]benzamide](/img/structure/B10796326.png)

![5-(2-hydroxy-4-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10796344.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(3-methoxyphenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10796351.png)
![2-[(3-Chloro-4-ethoxy-5-methoxyphenyl)methylamino]-1-phenylpropan-1-ol](/img/structure/B10796360.png)

![1-(1H-1,3-Benzodiazol-2-YL)-N-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-YL]propyl}piperidine-4-carboxamide](/img/structure/B10796363.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]thiophene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10796369.png)
![2-({2-[(3-Methoxyphenyl)amino]quinazolin-4-yl}amino)ethanol](/img/structure/B10796376.png)
![2-[[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]-3-methoxyphenol](/img/structure/B10796381.png)
![5-(4-bromophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide](/img/structure/B10796388.png)

![1-[1-(5-methylhex-5-en-2-yl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B10796391.png)
